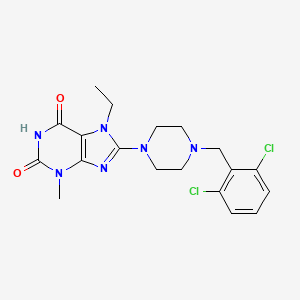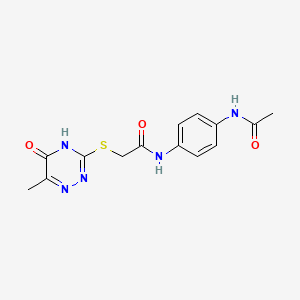![molecular formula C16H13FN2OS2 B2659941 4-Fluorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 339015-41-7](/img/structure/B2659941.png)
4-Fluorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
A study has investigated the hydrolysis and photolysis kinetics of this compound in water . The hydrolysis half-lives of this compound depending on pH, initial concentration, and temperature were found to be 14.44 days at pH = 5 and 1.60 days at pH = 7 . The photolysis half-life of this compound in different initial concentrations were 8.77 hours at 1.0 mg L-1, 8.35 hours at 5.0 mg L-1, and 8.66 hours at 10.0 mg L-1 . The results indicated that the degradation of this compound followed first-order kinetics .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 332.41. More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity in Agriculture
A study found that sulfone derivatives containing 1,3,4-oxadiazole moieties, closely related to the specified compound, demonstrated significant antibacterial activities against rice bacterial leaf blight. Specifically, a derivative with a similar structure was highly effective in reducing this plant disease, surpassing commercial agents. It also stimulated increased activity of certain enzymes in rice, enhancing plant resistance and improving chlorophyll content while reducing malondialdehyde content, thus minimizing damage caused by the pathogen (Shi et al., 2015).
Role in Protein Interaction Studies
Research on similar sulfhydryl-containing compounds has been pivotal in studying protein interactions. For instance, a water-soluble aromatic disulfide has been utilized for determining sulfhydryl groups in biological materials, contributing valuable insights into protein structures and functions (Ellman, 1959).
Applications in Corrosion Inhibition
Compounds with 1,3,4-oxadiazole derivatives have been explored for their corrosion inhibition properties. A study indicated that certain derivatives effectively inhibited corrosion of mild steel in sulfuric acid. The research suggests that these compounds form a protective layer on the metal surface, highlighting their potential in industrial applications (Ammal et al., 2018).
Antitubercular Agent Development
A derivative of 1,3,4-oxadiazoles was found to be an effective antitubercular agent against Mycobacterium tuberculosis. The compounds showed selective antimycobacterial effects and low toxicity, indicating their potential as new class antituberculosis agents (Karabanovich et al., 2016).
Potential in Herbicide Development
Research has shown that the introduction of fluorine atoms into certain compounds can significantly alter their herbicidal properties. This suggests the potential of fluorine-containing compounds, like the one , in developing more effective herbicides with improved selectivity for certain crops (Hamprecht et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-21-14-5-3-2-4-13(14)15-18-19-16(20-15)22-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHJBAYWPDBMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2659858.png)


![1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2659864.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2659866.png)




![(E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659873.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2659875.png)

